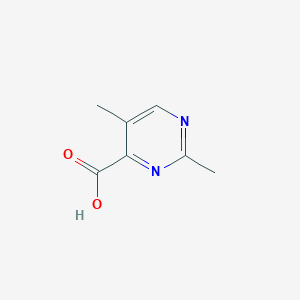

2,5-Dimethylpyrimidine-4-carboxylic acid

Descripción

2,5-Dimethylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4 and methyl substituents at positions 2 and 5 of the heterocyclic ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural versatility and electronic properties. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-4-carboxylic acid and 2-chloro-6-methylpyrimidine-4-carboxylic acid) offer insights into substituent-driven properties .

Propiedades

Número CAS |

769872-28-8 |

|---|---|

Fórmula molecular |

C7H8N2O2 |

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

2,5-dimethylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-5(2)9-6(4)7(10)11/h3H,1-2H3,(H,10,11) |

Clave InChI |

KIVBPBLMMSLLDY-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1C(=O)O)C |

SMILES canónico |

CC1=CN=C(N=C1C(=O)O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 2,5-dimethylpyrimidine-4-carboxylic acid and its analogs based on substituent positions and types:

Substituent-Driven Property Trends

- Acidity : The carboxylic acid group’s acidity is influenced by substituents. Chlorine (electron-withdrawing) in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances acidity compared to the parent compound, while methyl groups (electron-donating) in 2,5-dimethylpyrimidine-4-carboxylic acid likely reduce acidity .

- Solubility : Methyl groups increase hydrophobicity, suggesting lower aqueous solubility for 2,5-dimethylpyrimidine-4-carboxylic acid compared to the parent compound.

- Reactivity : The 2,5-dimethyl substitution may hinder electrophilic substitution reactions due to steric effects, whereas the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid could facilitate nucleophilic displacement.

Research Implications and Limitations

The absence of direct data on 2,5-dimethylpyrimidine-4-carboxylic acid in the provided evidence necessitates extrapolation from structural analogs. Further studies should prioritize:

Experimental determination of pKa, solubility, and thermal stability.

Crystallographic analysis (e.g., using SHELX-based software) to assess steric effects.

Toxicity profiling to define safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.